molecular formula C7H5NOS B1282128 Thieno[2,3-c]pyridin-4-ol CAS No. 73224-08-5

Thieno[2,3-c]pyridin-4-ol

Cat. No.: B1282128
CAS No.: 73224-08-5
M. Wt: 151.19 g/mol
InChI Key: CMAVWFDMNHLUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thieno[2,3-c]pyridin-4-ol derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

Mode of Action

The this compound derivatives interact with the hinge region of their kinase targets. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the kinase activity of GRK2, thereby modulating the function of GPCRs.

Biochemical Pathways

The inhibition of GRK2 by this compound derivatives affects the G protein-coupled receptor signaling pathways . GRK2 is known to phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins that desensitize the receptors and terminate the signaling . Therefore, the inhibition of GRK2 can potentially enhance GPCR signaling.

Result of Action

The inhibition of GRK2 by this compound derivatives can potentially lead to enhanced GPCR signaling. This could result in various molecular and cellular effects, depending on the specific GPCR pathway involved. For instance, enhanced signaling through certain GPCRs could potentially lead to anti-inflammatory effects .

Properties

IUPAC Name

thieno[2,3-c]pyridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-3-8-4-7-5(6)1-2-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAVWFDMNHLUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515365
Record name Thieno[2,3-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73224-08-5
Record name Thieno[2,3-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound is prepared according to the procedure of Example 1(c), from the tosylate described in (b) above (Yield: 78%). White crystals; M.p.=206° C. (ethanol-cyclohexane).
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Synthesis routes and methods II

Procedure details

This compound is prepared according to the procedure of Example 1(c), from the methanesulfonate described in (b) above (Yield: 80%). White crystals; M.p.=206° C. (ethanol-cyclohexane)
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